molecular formula C16H26Cl2N2O B2388499 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride CAS No. 2250243-25-3

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride

Cat. No. B2388499
CAS RN: 2250243-25-3
M. Wt: 333.3
InChI Key: HSKZFKZZVSFJKT-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2O . It is a white solid and has a molecular weight of 317.3 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2.2ClH/c1-2-4-15 (5-3-1)14-18-12-8-16 (9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H . The IUPAC name for this compound is 3-benzyl-3,9-diazaspiro [5.5]undecane dihydrochloride .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 317.3 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors .

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a competitive antagonist at the GABAAR

Biochemical Pathways

By antagonizing the GABAAR, this compound inhibits the action of GABA, which normally acts to decrease neuronal excitability. This can lead to an increase in neuronal excitability and changes in neural signaling .

Result of Action

The molecular and cellular effects of this compound’s action would be an increase in neuronal excitability due to the inhibition of GABA’s normal inhibitory effects . This could potentially lead to changes in neural signaling and alterations in the function of neural circuits.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target

properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14;;/h1-5,15,17,19H,6-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKZFKZZVSFJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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